molecular formula C27H56O B1215234 1-Heptacosanol CAS No. 2004-39-9

1-Heptacosanol

Cat. No. B1215234
CAS RN: 2004-39-9
M. Wt: 396.7 g/mol
InChI Key: ULCZGKYHRYJXAU-UHFFFAOYSA-N
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Description

1-Heptacosanol is a very long-chain primary fatty alcohol . It is a derivative of heptacosane where one of the terminal methyl hydrogens has been replaced by a hydroxy group . It has a role as a plant metabolite, a marine metabolite, and an algal metabolite .


Molecular Structure Analysis

The molecular formula of 1-Heptacosanol is C27H56O . Its structure consists of a long chain of carbon atoms, with a hydroxyl group (-OH) attached at one end .


Physical And Chemical Properties Analysis

1-Heptacosanol has a molecular weight of 396.7 g/mol . It has a very long-chain structure, which contributes to its physical and chemical properties .

Scientific Research Applications

Antioxidant Activity

1-Heptacosanol has been found in the hexane extracts of Allium chinense G. Don, a medicinal and aromatic herb . The extracts exhibited antioxidant activity, which might be due to the presence of 1-Heptacosanol among other compounds . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus contributing to overall health and prevention of diseases.

Antimicrobial Activity

The same study also revealed that 1-Heptacosanol exhibits antimicrobial activity . The extracts of Allium chinense G. Don showed potential antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, and antifungal activity against Aspergillus niger . This suggests that 1-Heptacosanol could be used in the development of new antimicrobial agents.

Anti-obesity Potential

A study on Nyctanthes arbor-tristis flowers, which contain 1-Heptacosanol, showed anti-obesity potential . The ethyl acetate and chloroform fractions of the flower extract inhibited the differentiation of 3T3-L1 cells, a commonly used cell line for studying adipocyte differentiation . This suggests that 1-Heptacosanol could potentially be used in the treatment of obesity.

Antiproliferative Activity

The same study on Nyctanthes arbor-tristis flowers also revealed the antiproliferative potential of 1-Heptacosanol . The flower extract inhibited the proliferation of primary peripheral blood mononuclear cells isolated from acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) patients . This suggests that 1-Heptacosanol could have potential applications in cancer treatment.

Hypoglycemic Activity

The study also evaluated the in vitro hypoglycemic activity of the flower extract containing 1-Heptacosanol . The extract increased glucose uptake by yeast cells and inhibited the α-amylase enzyme, which is involved in the breakdown of carbohydrates . This suggests that 1-Heptacosanol could potentially be used in the management of diabetes.

Potential Use in Drug Development

Given its various biological activities, 1-Heptacosanol could be used in drug development. The bioactive compounds of plants, including 1-Heptacosanol, can be isolated and used in pharmacology and medicine . Further research is needed to explore this potential use.

Safety and Hazards

When handling 1-Heptacosanol, it’s recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The fungal endophytes (Acremonium sp.) isolated from Mentha piperita exhibited antifungal activity against chickpea rot, causing pathogens possibly because of the release of 1-heptacosanol . This suggests that 1-Heptacosanol could have potential applications in the field of biocontrol and sustainable agriculture .

properties

IUPAC Name

heptacosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28/h28H,2-27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCZGKYHRYJXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20173861
Record name 1-Heptacosanol
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Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Heptacosanol

CAS RN

2004-39-9
Record name 1-Heptacosanol
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Record name 1-Heptacosanol
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Record name 1-Heptacosanol
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Record name 1-Heptacosanol
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Record name Heptacosanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of Heptacosanol is C27H56O, and its molecular weight is 396.74 g/mol.

ANone: While the provided research papers do not detail specific spectroscopic data, Heptacosanol can be characterized using techniques like NMR, IR, and Mass spectrometry.

A: Research shows that Heptacosanol can act as a nucleating agent for ice crystallization, inducing ice formation at temperatures higher than those observed for homogeneous nucleation. [, , , , ] This is particularly relevant in emulsion systems, where Heptacosanol's presence at the interface can influence ice crystal formation. [, ]

A: Yes, studies have shown that the ice-nucleating ability of Heptacosanol is influenced by interfacial curvature. Specifically, a high curvature interface is less effective for ice nucleation compared to a low curvature interface, even at a lower interfacial density of Heptacosanol. [] This is attributed to the larger critical nucleus size required for crystallization at higher interfacial curvatures and the packing arrangement of Heptacosanol molecules. []

A: Heptacosanol is found in various plant sources, including the Cuban Royal Palm (Roystonea regia). [] One study specifically investigated the lipid extracts of Serenoa repens fruits harvested in Cuba and found Heptacosanol among other fatty alcohols. [] It has also been identified in the leaves of Calotropis Procera, Ficus septica, Dypsis lutescens, and Rumex crispus. [, , , ]

A: Heptacosanol, along with other policosanols, can be extracted from hydrolyzed rice bran wax using high-intensity ultrasound. [] The optimal conditions involve using a frequency of 20 kHz, a power of 100 W, a ratio of 1:2 of wax to 4% sodium hydroxide, and a treatment time of 50 minutes at room temperature. [] This method achieved a hydrolysis rate of 94.3%, efficiently releasing Heptacosanol for subsequent purification. []

A: A study investigating the endophytic fungus Paecilomyces sp. found that its ethyl acetate extract, rich in Heptacosanol and other compounds, exhibited significant antifungal activity against Rhizoctonia solani. [] This suggests a potential role of Heptacosanol in antifungal applications, but further research is needed to confirm its specific contribution.

A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to analyze Heptacosanol in various matrices, including plant extracts and pharmaceutical formulations. [, , , , , , , , , , , , , , , ] This technique allows for the separation and identification of individual compounds based on their retention times and mass spectra. [, ]

A: As a long-chain aliphatic alcohol, Heptacosanol might exhibit similar chromatographic behavior to other long-chain alcohols, requiring careful optimization of GC-MS methods to ensure accurate identification and quantification. [, ]

A: Beyond its potential pharmaceutical applications, Heptacosanol has been investigated for its use in microcapsules containing phase change materials. [] Specifically, it can act as a nucleating agent, preventing supercooling of the phase change material and enhancing heat-retaining properties. [] This application highlights the versatility of Heptacosanol in different fields.

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